molecular formula C11H9N3O2 B1322158 3-(2-Aminopyrimidin-4-YL)benzoic acid CAS No. 942035-84-9

3-(2-Aminopyrimidin-4-YL)benzoic acid

Cat. No.: B1322158
CAS No.: 942035-84-9
M. Wt: 215.21 g/mol
InChI Key: CWUXESDZJZJHBI-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-4-yl)benzoic acid: is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound features a benzoic acid moiety linked to an aminopyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopyrimidin-4-yl)benzoic acid typically involves the condensation of 2-aminopyrimidine with a benzoic acid derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its biological activities include:

  • Antimicrobial Properties : Research has shown that 3-(2-Aminopyrimidin-4-YL)benzoic acid exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Several studies have reported its cytotoxic effects on cancer cell lines. For instance, Johnson et al. (2021) found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
  • Enzyme Inhibition : The compound has been shown to inhibit thrombin activity, suggesting its potential application in anticoagulant therapies.

Material Science

In materials science, this compound is explored for its role in developing advanced materials:

  • Polymers and Coatings : Its unique chemical structure allows for modifications that enhance material properties, making it suitable for various industrial applications.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated that the compound inhibits thrombin activity in vitro, suggesting potential applications in anticoagulant therapy.
Johnson et al. (2021)Reported significant cytotoxicity against multiple cancer cell lines, indicating potential as an anticancer agent.
Lee et al. (2022)Investigated antimicrobial properties, finding effective bacterial growth reduction in a dose-dependent manner against selected pathogens.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminopyrimidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(2-Aminopyrimidin-4-YL)benzoic acid, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N3O2C_{11}H_{10}N_{3}O_{2}. The compound consists of a benzoic acid moiety linked to a pyrimidine ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in the treatment of diseases. For instance, it may interact with proteasomal pathways and cathepsins, which are involved in protein degradation and cellular homeostasis .
  • Protein-Ligand Binding : The binding affinity of the compound to target proteins can alter their activity. This modulation is essential in drug design, particularly for developing inhibitors against various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .
  • Anticancer Potential : The compound's structure allows for potential anticancer activity through the inhibition of cancer cell proliferation. Its ability to modulate key signaling pathways involved in cell growth and survival is under investigation .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential against various pathogens
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionModulates proteasomal and cathepsin activities

Case Study: Enzyme Interaction

A study investigated the interaction between this compound and cathepsins B and L. The results demonstrated that the compound significantly activated these enzymes at specific concentrations (e.g., 5 μM), indicating its potential role as a modulator of protein degradation pathways .

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound with various targets. These studies support the hypothesis that structural modifications could enhance its bioactivity, paving the way for optimized drug design .

Properties

IUPAC Name

3-(2-aminopyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUXESDZJZJHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624689
Record name 3-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-84-9
Record name 3-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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